Product packaging for H-Gly-ala-phe-OH(Cat. No.:CAS No. 17922-87-1)

H-Gly-ala-phe-OH

Cat. No.: B103541
CAS No.: 17922-87-1
M. Wt: 293.32 g/mol
InChI Key: MZZSCEANQDPJER-UHFFFAOYSA-N
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Description

Overview of Peptide Science and its Interdisciplinary Nature

Peptide science is a dynamic and interdisciplinary field that bridges chemistry, biology, and medicine. Peptides are short chains of amino acids, typically containing between two and fifty residues, linked by peptide bonds. nih.gov They are fundamental to countless physiological processes, acting as hormones, neurotransmitters, and signaling molecules. nih.govnih.gov The study of peptides encompasses their synthesis, structure, function, and therapeutic potential, drawing on expertise from organic chemistry, biochemistry, pharmacology, and molecular biology. This interdisciplinary approach is crucial for understanding their diverse roles in living organisms and for developing new peptide-based therapeutics. nih.gov

Role of Short Peptides in Fundamental Biochemical Research

Short peptides, like H-Gly-Ala-Phe-OH, are invaluable tools in biochemical research. They serve as simplified models for studying the more complex structures and functions of proteins. unacademy.com Researchers utilize short peptides to investigate fundamental processes such as protein folding, enzyme-substrate interactions, and the molecular basis of biological recognition. chemimpex.com Their relatively small size makes them amenable to both experimental techniques and computational modeling, allowing for detailed analysis of their conformational preferences and interactions with other molecules. researchgate.net The study of short peptides provides crucial insights into how the sequence of amino acids dictates the three-dimensional structure and, consequently, the biological activity of a peptide or protein. unacademy.com

Specific Research Significance of this compound as a Model System for Peptide Science

This compound is a particularly significant model system in peptide science for several reasons. The presence of both a flexible glycine (B1666218) residue and a bulky, aromatic phenylalanine residue allows for the study of a range of conformational dynamics and intermolecular interactions. vulcanchem.com The alanine (B10760859) residue provides a simple, non-bulky chiral center. This combination of residues makes this compound an excellent substrate for studying the specificity of enzymes, such as proteases, that recognize and cleave peptide bonds. vulcanchem.com It is also used in studies of peptide synthesis methodologies and as a reference compound in analytical techniques like mass spectrometry and chromatography. researchgate.netosti.gov

Research Scope and Methodological Framework of the Outline

The scope of research on this compound is broad, encompassing its chemical synthesis, purification, and detailed analytical characterization. Methodologically, this involves techniques such as solid-phase peptide synthesis (SPPS), high-performance liquid chromatography (HPLC) for purification, and a suite of spectroscopic methods including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy for structural elucidation. researchgate.netresearchgate.net Biochemical investigations often involve enzymatic assays to study its degradation or its role as a competitive inhibitor. nih.gov Furthermore, computational methods, such as molecular dynamics simulations, are employed to explore its conformational landscape and interaction energies. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O4 B103541 H-Gly-ala-phe-OH CAS No. 17922-87-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17922-87-1

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

MZZSCEANQDPJER-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+]

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Other CAS No.

17922-87-1

sequence

GAF

Synonyms

Gly-Ala-Phe
Gly-L-Ala-L-Phe
glycyl-alanyl-phenylalanine

Origin of Product

United States

Peptide Synthesis Methodologies for H Gly Ala Phe Oh and Analogues

The synthesis of the tripeptide H-Gly-Ala-Phe-OH, composed of glycine (B1666218), alanine (B10760859), and phenylalanine, can be accomplished through several established methodologies. The primary approaches are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), each offering distinct strategies for constructing the peptide backbone.

Conformational Analysis and Structural Dynamics of H Gly Ala Phe Oh

Experimental Elucidation of H-Gly-ala-phe-OH Conformations

Experimental methods provide the most direct insights into the structural preferences of this compound. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy are powerful tools for characterizing the peptide's structure in both solid and solution states.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for the isolated tripeptide this compound was not found in the surveyed literature, studies on closely related peptides and their metal complexes provide valuable insights into potential solid-state conformations.

For instance, the crystal structure of the dipeptide H-Ala-Phe-OH reveals specific hydrogen-bonding schemes that dictate its packing in the solid state. researchgate.net Similarly, research on coordination polymers involving the related dipeptide H-Gly-L-Phe-OH with zinc (II) and cadmium (II) has shown that the peptide ligand adopts a μ2 bridging mode, forming two-dimensional coordination networks. rsc.orgirb.hr In these structures, the peptide's conformation is heavily influenced by its interaction with the metal ions. irb.hr Another related neuropeptide, Achatin-I (H-Gly-D-Phe-Ala-Asp-OH), was found to adopt a type II' beta-turn structure in its crystalline form, a conformation stabilized by intramolecular hydrogen bonds. nih.gov These examples highlight that the solid-state structure of this compound would likely be characterized by a network of hydrogen bonds and a conformation that optimizes packing forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

NMR spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution, which often better reflects their biologically relevant state. The technique relies on measuring the magnetic properties of atomic nuclei, providing information about atomic connectivity and spatial proximity.

For peptides like this compound, NMR studies can reveal the populations of different conformers that exist in equilibrium. csic.es Discrepancies between NMR and X-ray crystallography data often arise from the different states (solution vs. solid) and the dynamic nature of peptides in solution. For example, studies on analogous peptides show that the solvent plays a critical role; non-polar solvents can favor compact, internally hydrogen-bonded structures like γ-turns, while polar solvents may promote more extended, β-sheet-like structures through intermolecular hydrogen bonding.

1D and 2D NMR Techniques (e.g., NOESY)

A suite of NMR experiments is used to unravel peptide conformations. One-dimensional (1D) NMR provides initial information, but two-dimensional (2D) techniques are essential for detailed structural elucidation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds, which is fundamental for assigning resonances to specific amino acid spin systems. scispace.comcsic.es

NOESY (Nuclear Overhauser Effect Spectroscopy): This is one of the most powerful NMR techniques for structure determination. It detects protons that are close in space (typically within 5 Å), regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for calculating the three-dimensional structure. scispace.comrsc.org For example, transferred NOE (tr-NOE) experiments on fibrinogen-like peptides have been used to identify key spatial proximities, such as the closeness of a Phenylalanine ring to other residues within the peptide backbone when bound to a protein. nih.gov The observation of specific NOEs, such as between the α-protons of adjacent residues, can validate conformational models like γ-turns.

Assignment of Backbone and Side-Chain Resonances

The first and most critical step in any NMR-based structure determination is the sequence-specific resonance assignment. nih.gov This process involves attributing every signal in the NMR spectrum to a specific proton and carbon atom in the this compound sequence. For peptides, this is typically achieved using a combination of 2D NMR experiments like COSY and NOESY, often supplemented by heteronuclear experiments (HSQC, HMBC) if the sample is isotopically labeled (¹³C, ¹⁵N).

The general strategy involves:

Identifying Spin Systems: Using a COSY spectrum to identify the unique pattern of signals for each amino acid type (e.g., the simple A-X system for Glycine (B1666218), the A₃-X system for Alanine (B10760859), and the more complex system for Phenylalanine). buffalo.edu

Sequential Linking: Using a NOESY spectrum to find spatial correlations (NOEs) between a proton on one residue (e.g., the amide proton) and a proton on the preceding residue (e.g., the α-proton). This allows the individually identified spin systems to be ordered according to the known G-A-F sequence. scispace.combuffalo.edu

The chemical shifts of the Cα and Cβ atoms are particularly useful for identifying amino acid types. scispace.com For instance, Glycine has a characteristic Cα shift around 45 ppm and no Cβ, while Alanine has a Cβ shift around 18 ppm. scispace.com

Interactive Data Table: Typical Proton (¹H) NMR Chemical Shift Ranges for Peptide Residues Note: These are general ranges in ppm and can vary based on solvent, pH, temperature, and local conformation.

Residue Amide (NH) Alpha (αH) Beta (βH) Other Side Chain
Glycine 8.1 - 8.6 3.8 - 4.1 N/A N/A
Alanine 8.0 - 8.5 4.1 - 4.4 1.3 - 1.5 N/A

| Phenylalanine | 7.9 - 8.4 | 4.5 - 4.8 | 2.9 - 3.2 | 7.2 - 7.4 (Aromatic) |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

For instance, CD spectra showing negative ellipticity in the 215–230 nm range are characteristic of β-sheet-like or extended conformations. Studies on peptides containing dehydrophenylalanine have used CD spectroscopy to identify the presence of 3₁₀-helical conformations. nih.govspiedigitallibrary.org By measuring CD spectra in different solvents (e.g., water vs. organic solvents), researchers can gain insight into how the environment influences the conformational equilibrium of the peptide. nih.gov

Influence of Amino Acid Sequence on Peptide Conformation

Glycine (Gly): As the only achiral amino acid with a single hydrogen atom as its side chain, Glycine imparts significant conformational flexibility to the peptide backbone. This lack of a bulky side chain allows it to adopt a wider range of Ramachandran angles (Φ, ψ) than any other residue, enabling it to fit into tight turns or flexible linkers.

Alanine (Ala): With a small, non-polar methyl group as its side chain, Alanine is conformationally less restricted than bulkier amino acids but more so than Glycine. It has a high propensity to form helical structures.

Phenylalanine (Phe): The large, aromatic benzyl (B1604629) side chain of Phenylalanine is a major determinant of conformation. It is hydrophobic and can engage in π-π stacking interactions with other aromatic rings or π-cation interactions. csic.es Its bulkiness sterically restricts the available conformational space for the peptide backbone.

Role of Glycine Residue Flexibility in this compound

The presence of glycine can lead to more flexible termini or rigid centers in a peptide, which in turn influences hydration and hydrogen bonding patterns. researchgate.net In enzymatic active sites, glycine residues are often found in G-X-Y or Y-X-G sequences, where they are thought to provide the necessary flexibility for conformational changes during catalysis. nih.gov However, an excess of glycine residues can make a peptide chain overly flexible, which could potentially slow down or prevent efficient folding into a stable three-dimensional structure. colostate.edu

Impact of Alanine Residue on Peptide Backbone Conformation

The alanine residue, with its small, nonpolar methyl side chain, has a more restricted conformational freedom compared to glycine, yet it is less constrained than amino acids with larger side chains. Alanine can be found both on the interior and at the surface of proteins. colostate.edu While its methyl group is nonpolar, it is too small to drive a strong preference for hydrophobic environments. colostate.edu

In model peptides, alanine residues have been shown to have a significant propensity for the polyproline II (PII) conformation in aqueous solutions. acs.orgpnas.org The PII structure is a left-handed helix that is more extended than an alpha-helix and is a major conformation in unfolded peptides and the loop regions of folded proteins. pnas.org The stability of the PII conformation in alanine-containing peptides is sensitive to the solvent environment. acs.orgnih.gov For instance, in the presence of trifluoroethanol (TFE), a helix-stabilizing solvent, alanine-rich peptides can transition from a PII conformation to more compact, internally hydrogen-bonded structures like α-helices or γ- and β-turns. acs.orgnih.gov

Theoretical studies on alanine dipeptides have shown that in the gas phase, conformations stabilized by intramolecular hydrogen bonds, such as inverse γ-turns (C7eq), are favored. nih.govresearchgate.net However, in aqueous solution, the interaction with water molecules shifts the preference towards the more extended PII conformation. researchgate.net This highlights the critical role of the solvent in modulating the conformational preferences of the peptide backbone at alanine residues.

Conformational Effects of Phenylalanine's Aromatic Side Chain

The phenylalanine residue introduces a bulky, aromatic phenyl group as its side chain, which significantly influences the peptide's conformation through steric and non-covalent interactions. The aromatic ring can engage in several types of interactions, including hydrophobic interactions, π-π stacking, and C-H···π interactions, which can stabilize specific folded structures. nih.govresearchgate.net

In cyclic peptides, the orientation of the phenylalanine side chain can be controlled by electronic substituent effects on the aromatic ring, which in turn modulates CH···π interactions and the flexibility of the side chain. rsc.orgrsc.org These interactions can have an entropic influence on the folding of the peptide. rsc.orgrsc.org In gas-phase studies of an acetyl-phenylalanyl-amide model, the most stable conformation was found to be an extended βL structure stabilized by a weak NH-π interaction between the aromatic ring and a neighboring amide group. mpg.de This demonstrates the intrinsic tendency of the phenylalanine side chain to interact with the peptide backbone.

The orientation of the phenylalanine side chain can also influence the stability of different backbone conformations. Molecular dynamics simulations of Gly-Phe-Gly and Ala-Phe-Ala tripeptides have shown the propensity to form β-like, polyproline II, helical, and γ-turn structures, with the side chain orientation affecting the relative energies of these conformers. csic.es

Comparative Conformational Studies with H-Gly-D-Phe-Ala-Asp-OH (Achatin-I) and H-Gly-Phe-Ala-Asp-OH (Achatin-II)

A compelling illustration of the profound impact of a single residue's stereochemistry on peptide conformation comes from the comparative analysis of Achatin-I and Achatin-II, two neuropeptides with closely related sequences. nih.govnih.govcore.ac.uk

Achatin-I (H-Gly-D-Phe-Ala-Asp-OH) , which contains a D-phenylalanine residue, adopts a distinct Type II' β-turn conformation in its crystalline state. nih.gov This turn structure is stabilized by intramolecular hydrogen bonds. nih.gov The presence of the D-amino acid is critical for the formation of this specific turn, which is believed to be its active conformation for neuroexcitatory activity. nih.govcore.ac.uk

Achatin-II (H-Gly-Phe-Ala-Asp-OH) , differing only by the L-configuration of the phenylalanine residue, exhibits a markedly different, extended β-pleated sheet structure in the solid state. nih.govcore.ac.uk This extended conformation is stabilized by intermolecular hydrogen bonds between antiparallel peptide chains. nih.gov

CompoundSequenceKey Conformational Feature
Achatin-I H-Gly-D-Phe -Ala-Asp-OHType II' β-turn nih.gov
Achatin-II H-Gly-L-Phe -Ala-Asp-OHExtended β-pleated sheet nih.govcore.ac.uk

Solvent Effects on this compound Conformational States

The surrounding solvent environment plays a pivotal role in dictating the conformational preferences of peptides like this compound. The balance between intramolecular hydrogen bonds, which favor compact, folded structures, and intermolecular hydrogen bonds with solvent molecules, which can stabilize more extended conformations, is highly dependent on solvent polarity. nih.govresearchgate.net

In non-polar solvents, peptides often adopt conformations that maximize intramolecular hydrogen bonding, such as γ-turns. Conversely, in polar solvents like water, the peptide backbone is more likely to be solvated, leading to a disruption of internal hydrogen bonds and a preference for more extended structures like the polyproline II (PII) conformation. acs.orgnih.gov Theoretical studies have confirmed that water can stabilize the PII conformation in alanine peptides relative to other structures. pnas.org The transition between these conformational states can be induced by changing the solvent composition, for example, by adding co-solvents like TFE, which can promote helical structures. acs.orgnih.gov

The hydration of the peptide backbone and side chains is a key factor. csic.es Water molecules can form hydrogen-bonded bridges that stabilize certain conformations. pnas.org The electrostatic screening provided by a polar solvent also weakens the dipole-dipole interactions within the peptide backbone, further influencing conformational preferences. researchgate.net

Dynamics of Conformational Transitions in this compound Analogues

Peptides are not static molecules but exist as an ensemble of rapidly interconverting conformers. The dynamics of these conformational transitions occur over a wide range of timescales. Ultrafast infrared spectroscopy has revealed that elementary conformational steps, such as fluctuations in dihedral angles, can occur on a sub-picosecond to picosecond timescale. pnas.org

Studies on cyclic peptide analogues have shown that significant backbone conformational changes can be induced and observed on the picosecond timescale. pnas.org Following an initial rapid change, further equilibration within the new conformational state can proceed over nanoseconds. pnas.org Molecular dynamics simulations of peptides in solution also show frequent transitions between different conformational states, such as β-like, PII, helical, and turn structures. csic.es

The flexibility of residues like glycine and the conformational preferences of residues like alanine and phenylalanine all contribute to the landscape of accessible conformations and the dynamics of the transitions between them. For instance, the presence of glycine can increase the rate of conformational sampling due to its inherent flexibility. researchgate.net The study of peptide analogues, including those with modified backbones or incorporated photoswitches, provides valuable insights into the fundamental kinetics of peptide folding and conformational dynamics. pnas.orgrsc.org

Molecular Recognition and Interaction Mechanisms of H Gly Ala Phe Oh

Non-Covalent Interactions in H-Gly-ala-phe-OH Binding

The binding affinity and specificity of this compound are dictated by a combination of non-covalent interactions. These weak forces, including hydrogen bonds, hydrophobic effects, van der Waals forces, and π-π stacking, act in concert to stabilize the peptide in complex with its binding partners. mdpi.com The interplay of these forces is essential for processes ranging from peptide self-assembly to the recognition of specific sites on protein surfaces.

Hydrogen Bonding Networks within this compound Complexes

Hydrogen bonds are a primary stabilizing force in peptide structures and their complexes. In this compound, the peptide backbone itself is rich in hydrogen bond donors (N-H groups of the amide bonds and the N-terminal amine) and acceptors (C=O groups of the amide bonds and the C-terminal carboxylate). stereoelectronics.org These groups can form extensive networks of intramolecular hydrogen bonds to stabilize specific conformations or, more commonly, intermolecular hydrogen bonds with a receptor molecule or solvent. stereoelectronics.orgresearchgate.net The terminal amino and carboxyl groups are particularly important for anchoring the peptide to a binding site through electrostatic and hydrogen bonding interactions. rsc.org The formation of these directed bonds is critical for the selective recognition of target molecules. pnas.org The addition of functional groups capable of hydrogen bonding, such as hydroxyl groups, has been shown to significantly influence the dimensionality and density of these networks in peptide crystals. acs.org

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound This table lists the primary sites within the tripeptide capable of participating in hydrogen bonding networks.

Functional GroupTypeLocation
N-terminal Amine (-NH3+)DonorGlycine (B1666218)
Amide Nitrogen (-NH-)DonorAlanine (B10760859)
Amide Nitrogen (-NH-)DonorPhenylalanine
C-terminal Carboxyl (-COOH)Donor & AcceptorPhenylalanine
Amide Carbonyl (-C=O)AcceptorGlycine
Amide Carbonyl (-C=O)AcceptorAlanine

Data compiled based on general peptide chemistry principles. stereoelectronics.orgnih.gov

Hydrophobic Interactions and their Contribution to Binding Affinity

Hydrophobic interactions are a major driving force for the binding of peptides containing nonpolar residues. In this compound, both the alanine and phenylalanine side chains contribute to this effect. The methyl group of alanine and, more significantly, the benzyl (B1604629) group of phenylalanine are hydrophobic and tend to avoid contact with water. uah.es This drives the peptide to associate with nonpolar pockets on the surface of macromolecules. This association is entropically favorable as it releases ordered water molecules from the nonpolar surfaces. rsc.org Studies on peptides binding to membrane interfaces have demonstrated the critical role of phenylalanine residues in penetrating and anchoring the peptide to the hydrophobic membrane core. nih.gov Replacing phenylalanine with alanine has been shown to significantly weaken binding affinity to membranes, underscoring the substantial contribution of the larger aromatic side chain to hydrophobic binding energy. nih.gov Computational studies have further explored the interaction between alanine and phenylalanine side chains, showing that in confined, water-filled nanopores, their hydrophobic attraction is a key determinant of their spatial arrangement. pnas.org

Table 2: Hydrophobic Properties of Constituent Amino Acids Hydropathy indices are a measure of the relative hydrophobicity of amino acid side chains. More positive values indicate greater hydrophobicity.

Amino AcidSide ChainHydropathy Index (Kyte & Doolittle)
Glycine (Gly)-H-0.4
Alanine (Ala)-CH₃1.8
Phenylalanine (Phe)-CH₂-C₆H₅2.8

Van der Waals Forces and Steric Complementarity

While the hydrophobic effect drives the initial association, van der Waals forces are critical for optimizing the binding within a receptor pocket. These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. stereoelectronics.org For these forces to be significant, a high degree of steric complementarity—a "good fit"—between the peptide and its binding partner is required. uah.es The bulky phenylalanine side chain, in particular, must fit into a suitably shaped hydrophobic cavity. russelllab.org The tight packing of atoms that results from a good steric fit maximizes the cumulative effect of these weak attractions. rsc.org Research has established that intrinsic β-sheet propensities in peptides are largely determined by the avoidance of steric clashes between an amino acid side chain and its local backbone, an effect dominated by van der Waals interactions. nih.gov Therefore, the shape and size of the alanine and phenylalanine side chains play a crucial role in determining the stability of a bound complex through both steric fit and the resulting van der Waals contacts.

π-π Stacking Interactions of Phenylalanine Residue

The aromatic ring of the phenylalanine residue enables a specific type of non-covalent interaction known as π-π stacking. This interaction occurs between aromatic rings and is crucial for the structure of many proteins and protein-ligand complexes. russelllab.org The interaction is not a simple face-to-face stacking, which is electrostatically unfavorable due to repulsion between the electron-rich π-systems. colostate.edu Instead, favorable geometries are typically offset stacked or T-shaped (edge-to-face), where the positively polarized sigma framework of one ring interacts favorably with the negatively polarized face of the other. colostate.edunih.gov These interactions can significantly contribute to binding energy, with typical stacking interactions involving aromatic groups ranging from 20 to 45 kJ/mol. researchgate.net The ability of phenylalanine to engage in these stacking interactions with other aromatic residues (like tyrosine or tryptophan) or aromatic moieties in a ligand is a key feature of its molecular recognition capabilities. russelllab.orgrsc.org

This compound Interactions with Biological Macromolecules

Short oligopeptides like this compound can act as mimics of structural motifs found in larger proteins. lenus.ie This allows them to interact with biological macromolecules and, in some cases, modulate their function. The understanding of these interactions is fundamental to the design of peptide-based therapeutics and biomaterials. mdpi.comfrontiersin.org

Protein-Protein Interaction Modulation by Peptide Fragments

Protein-protein interactions (PPIs) are often mediated by specific, well-defined domains on the protein surface. frontiersin.org Short peptide sequences that mimic these recognition motifs can be designed to competitively inhibit the natural interaction, thereby modulating cellular processes. researchgate.netnih.gov A peptide fragment ending in a hydrophobic residue like phenylalanine, for instance, can mimic the C-terminal sequence of a protein and bind to a corresponding receptor pocket. This principle has been used to develop inhibitors for various PPIs. frontiersin.org For example, peptides can be designed to mimic key features, such as β-turns, on a protein's surface to out-compete the natural binding partner. lenus.ienih.gov The combination of hydrophobic burial of the phenylalanine side chain and specific hydrogen bonds formed by the peptide backbone allows even short fragments to bind with significant affinity and specificity, making them valuable tools for modulating protein function. researchgate.net

Table 3: Summary of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compound(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoic acid
Glycine2-aminoacetic acid
Alanine(2S)-2-aminopropanoic acid
Phenylalanine(2S)-2-amino-3-phenylpropanoic acid
Tyrosine(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Tryptophan(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid

Enzyme-Substrate Recognition Specificity

The specificity of an enzyme for its substrate is a cornerstone of its biological function. This selectivity arises from a combination of geometric and chemical complementarity between the enzyme's active site and the substrate molecule. numberanalytics.comresearchgate.net In the context of peptidases, enzymes that cleave peptide bonds, the recognition of a specific peptide sequence like this compound is a highly regulated process.

Research on various peptidases has revealed that both the sequence and the stereochemistry of amino acid residues are critical for substrate binding and catalysis. numberanalytics.compnas.org For instance, studies on DD-peptidases from Streptomyces have shown that these enzymes can recognize and accept specific glycyl-L-amino acids, such as glycyl-L-alanine and glycyl-L-phenylalanine, as acyl acceptors in transpeptidation reactions. nih.gov This suggests that the enzyme's active site has a preference for a glycine residue followed by an L-amino acid, a pattern present in this compound. The hydrophobic nature of the phenylalanine side chain in this compound can also contribute to its interaction with hydrophobic pockets within an enzyme's active site.

Furthermore, the specificity of dipeptidases from fish tissues has been studied, indicating that enzymes can differentiate between various dipeptide substrates. For example, a particular dipeptidase may show high activity towards glycyl-L-leucine, glycyl-L-phenylalanine, and glycyl-L-valine, suggesting a common recognition mechanism for these substrates. dfo-mpo.gc.ca While this compound is a tripeptide, the principles of recognition of its constituent dipeptide fragments (Gly-Ala and Ala-Phe) by such enzymes provide insight into its potential interactions. The presence of alanine, a more representative amino acid than the simple glycine, does not significantly alter the binding affinity in some systems, highlighting the importance of the terminal aromatic residue. rsc.org

Molecular Recognition by Synthetic Receptors

Beyond biological systems, the selective binding of peptides by synthetic receptors has become a significant area of research. These artificial hosts can be designed to recognize specific peptide sequences, offering potential applications in sensing, separations, and drug delivery. rsc.org

Cucurbit[n]uril Interactions with this compound Analogues

Cucurbit[n]urils, often abbreviated as CB[n], are a family of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-lined portals. rsc.orgnih.gov These features make them particularly adept at binding cationic and hydrophobic guest molecules in aqueous solutions. rsc.orgnih.govmdpi.com Their ability to recognize specific amino acids and peptide sequences has been extensively studied. researchgate.nettrinity.edu

Binding Affinity and Selectivity Studies

The binding of peptides to cucurbiturils is driven by a combination of hydrophobic interactions, where the nonpolar side chains of amino acids are encapsulated within the CB[n] cavity, and ion-dipole interactions between the positively charged N-terminus of the peptide and the electronegative carbonyl portals of the host. rsc.orgnsf.gov

Studies have demonstrated that cucurbiturils, particularly CB kyushu-u.ac.jp and CB rsc.org, exhibit a strong preference for aromatic amino acids like phenylalanine and tryptophan. kyushu-u.ac.jpacs.orgresearchgate.netresearchgate.net The binding affinity is significantly influenced by the position of the aromatic residue within the peptide chain.

Binding Affinities of Peptides to Cucurbit rsc.orguril (CB rsc.org)
PeptideBinding Constant (Ka, M-1)Selectivity over H-Gly-Gly-Trp-OH
H-Trp-Gly-Gly-OH1.3 x 10540-fold
H-Gly-Trp-Gly-OH2.2 x 1046-fold
H-Gly-Gly-Trp-OH3.3 x 1031-fold

The data clearly shows that a peptide with an N-terminal tryptophan (H-Trp-Gly-Gly-OH) binds to a CB rsc.org·methyl viologen complex with significantly higher affinity than peptides where the tryptophan is in an internal or C-terminal position. nih.gov This enhanced affinity is attributed to the favorable positioning of both the aromatic side chain within the cavity and the N-terminal ammonium (B1175870) group at the portal. researchgate.netnih.gov Similar trends are observed for phenylalanine-containing peptides with CB kyushu-u.ac.jp and CB rsc.org. rsc.orgresearchgate.net For instance, CB kyushu-u.ac.jp recognizes the Phe-Gly sequence much more strongly than Gly-Phe. researchgate.net

The selectivity of cucurbiturils extends to discriminating between different amino acid side chains. CB rsc.org in complex with methyl viologen binds to tryptophan with 8-fold selectivity over phenylalanine and 20-fold selectivity over tyrosine. rsc.orgnih.gov This selectivity is driven by a combination of the guest's size, hydrophobicity, and electrostatic interactions. researchgate.netnih.gov

Influence of N-terminal Aromatic Residues on Binding

The presence of an aromatic residue at the N-terminus of a peptide is a key determinant for high-affinity binding to cucurbiturils. rsc.orgnsf.gov This has been demonstrated through numerous studies with various peptides. For example, the peptide Phe-Gly-Gly binds to CB kyushu-u.ac.jp with a dissociation constant (Kd) of approximately 0.31 µM. trinity.edu

The crystal structure of a CB rsc.org complex with the tripeptide Phe-Gly-Gly reveals the dimerization of the peptide, with two phenylalanine residues interacting via π-stacking inside the host's cavity. rsc.org This illustrates the structural basis for the strong and selective recognition of N-terminal aromatic residues. The combination of the hydrophobic effect driving the inclusion of the aromatic ring and the ion-dipole interactions at the portal creates a highly stable complex. rsc.org

Thermodynamic Data for Cucurbit rsc.orguril (CB rsc.org) Binding to N-terminal Aromatic Peptides
PeptideTernary Equilibrium Constant (Kter, M-2)ΔG (kcal mol-1)-TΔS (kcal mol-1)
Phe-Gly-Gly1.5 x 1011-29.614.2
Trp-Gly-Gly3.6 x 109-22.89.7

The thermodynamic data for the formation of ternary complexes (Q8·(peptide)2) further underscores the favorable binding of peptides with N-terminal aromatic residues. trinity.edu The large negative Gibbs free energy (ΔG) values indicate a spontaneous and strong binding process. trinity.edu This high affinity and sequence selectivity has led to the use of N-terminal aromatic peptide tags, such as the Phe-Gly-Gly (FGG) motif, for protein dimerization and assembly controlled by CB rsc.org. researchgate.netacs.org

Enzymatic Interaction and Cleavage Studies of H Gly Ala Phe Oh

H-Gly-Ala-Phe-OH as an Enzymatic Substrate Model

The simplicity and specific residue composition of this compound allow it to be used as a model substrate to probe the specificity and mechanism of different proteases.

The susceptibility of this compound to enzymatic cleavage is highly dependent on the protease's substrate specificity.

Carboxypeptidases : These enzymes typically cleave the C-terminal amino acid from a peptide chain. For serine carboxypeptidases, such as Carboxypeptidase Y (CPD-Y), the hydrolysis of peptide bonds is critically dependent on the interaction between the substrate's C-terminal carboxylate group and specific residues in the enzyme's active site, like Asn51 and a protonated Glu145. acs.org Studies on related substrates, such as furylacryloyl-phenylalanyl-alanine (FA-Phe-Ala-OH) and furylacryloyl-phenylalanyl-glycine (FA-Phe-Gly-OH), demonstrate that carboxypeptidases efficiently hydrolyze peptides with a C-terminal hydrophobic residue. acs.orgasm.org Given that this compound possesses a C-terminal phenylalanine, it is a predicted substrate for carboxypeptidases that recognize and cleave after aromatic residues.

Dipeptidyl Peptidase 4 (DPP-IV) : This enzyme specifically cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. csic.es The substrate specificity requires a proline or, to a lesser extent, an alanine (B10760859) residue at the penultimate (P1) position from the N-terminus. csic.esnih.gov this compound fits this structural requirement perfectly, with alanine at the P1 position (Gly-Ala -Phe-OH). Therefore, it is an effective substrate for DPP-IV. csic.esnih.gov The presence of a proline at the N-terminus can also offer protection against non-specific proteolytic degradation. csic.es

Table 1: Predicted Substrate Specificity for this compound

Enzyme Predicted Susceptibility Rationale
Carboxypeptidase P/Y High Presence of a C-terminal Phenylalanine (Phe) residue, a preferred residue for many carboxypeptidases. acs.orgasm.org
Dipeptidyl Peptidase 4 (DPP-IV) High Contains Alanine (Ala) at the required penultimate (P1) position from the N-terminus (Gly-Ala -Phe). csic.esnih.gov

Analysis of cleavage sites confirms the substrate specificity of the enzymes and elucidates their mechanism.

For carboxypeptidases , the mechanism involves the hydrolysis of the peptide bond preceding the C-terminal amino acid. In this compound, the cleavage would occur between Alanine and Phenylalanine.

Cleavage Reaction : H-Gly-Ala-|-Phe-OH + H₂O → H-Gly-Ala-OH + H-Phe-OH

The catalytic mechanism for serine carboxypeptidases relies on a catalytic triad (B1167595) (Ser, Asp, Glu) and an "oxyanion hole" to stabilize the tetrahedral intermediate formed during hydrolysis. The binding of the substrate's C-terminal carboxylate group to the enzyme's active site is crucial for positioning the scissile peptide bond correctly for nucleophilic attack. acs.org

For Dipeptidyl Peptidase 4 (DPP-IV) , the cleavage occurs after the P1 residue (Alanine), releasing an N-terminal dipeptide.

Cleavage Reaction : H-Gly-Ala-|-Phe-OH + H₂O → H-Gly-Ala-OH + H-Phe-OH

Interestingly, the cleavage products are identical to those from carboxypeptidase action on this specific tripeptide. However, the mechanism and the part of the peptide recognized by the enzyme are fundamentally different. DPP-IV is a serine protease that uses a catalytic triad to hydrolyze the peptide bond, recognizing the N-terminal sequence rather than the C-terminus. nih.gov

Table 2: Enzymatic Cleavage Products of this compound | Enzyme | Cleavage Site | Products | | --- | --- | --- | | Carboxypeptidase | Gly-Ala-|-Phe-OH | H-Gly-Ala-OH (Glycylalanine), H-Phe-OH (Phenylalanine) | | Dipeptidyl Peptidase 4 | Gly-Ala-|-Phe-OH | H-Gly-Ala-OH (Glycylalanine), H-Phe-OH (Phenylalanine) |

Influence of this compound on Protein Folding and Stability Pathways

Simple peptides like this compound are valuable models for investigating the fundamental principles of protein folding and stability. chemimpex.com The conformational properties of a peptide chain are influenced by the sequence of its amino acids. The glycine (B1666218) residue in this compound provides significant conformational flexibility due to its lack of a side chain, while the phenylalanine residue introduces hydrophobicity and the potential for aromatic interactions. vulcanchem.com

Advanced Enzyme Assay Development Utilizing Peptide Cleavage

The specific cleavage of this compound and related peptides by proteases is a cornerstone for the development of advanced enzyme assays. These assays are crucial for diagnosing diseases and for drug discovery.

One common strategy involves modifying the peptide substrate with a reporter system, such as a chromophore or a fluorophore. For instance, N-furylacryloyl (FA) can be attached to the N-terminus of a peptide, like in FA-Phe-Gly-OH. acs.orgglpbio.com The cleavage of the peptide leads to a change in the spectrophotometric properties of the FA group, allowing for continuous monitoring of enzyme activity. glpbio.com

More advanced, label-free methods have also been developed. One such technique is a supramolecular tandem enzyme assay. trinity.edu This method can use a macrocyclic host molecule, like cucurbit chemimpex.comuril (CB7), which selectively binds to the N-terminal phenylalanine residue that is exposed after enzymatic cleavage. This binding event displaces a fluorescent dye from the CB7 cavity, resulting in a real-time fluorescence signal that reports on the rate of the enzymatic reaction. trinity.edunih.gov This approach is highly sensitive and can be used to determine enzyme kinetics and inhibition constants with high accuracy. trinity.edu

Table 3: Examples of Enzyme Assays Utilizing Peptide Cleavage

Assay Type Principle Example Substrate Target Enzyme Citation
Spectrophotometric Cleavage of an N-terminally modified peptide causes a change in absorbance. FA-Phe-Gly-Gly-OH Angiotensin-Converting Enzyme (ACE) glpbio.com
Fluorogenic Cleavage separates a fluorophore from a quencher, leading to increased fluorescence. Mca-RPPGFSAFK(Dnp)-OH Neprilysin, ECE-1 rndsystems.com
Chromogenic Cleavage releases a colored product (e.g., p-nitroaniline). H-Gly-Pro-pNA Dipeptidyl Peptidase IV (DPP-IV) nih.govmedchemexpress.com
Supramolecular Tandem Assay Cleavage exposes a specific amino acid (e.g., N-terminal Phe) that is recognized by a macrocyclic host, displacing a fluorescent dye. Thr-Gly-Ala-Phe-Met-NH₂ Thermolysin trinity.edu

Advanced Spectroscopic and Biophysical Characterization of H Gly Ala Phe Oh

Mass Spectrometry (MS) for Peptide Characterization

Mass spectrometry is an indispensable tool for the detailed analysis of peptides like H-Gly-Ala-Phe-OH, enabling precise molecular weight determination and sequence confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular mass of peptides without causing significant fragmentation. In ESI-MS, the peptide is ionized, typically by protonation to form [M+H]⁺ ions, and the mass-to-charge ratio (m/z) is measured. lcms.cz For this compound, with a molecular formula of C14H19N3O4, the expected monoisotopic mass is 293.1376 Da. nih.gov ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule at an m/z of approximately 294.1449.

The high accuracy of ESI-MS allows for the confirmation of the elemental composition and the verification of the peptide's purity. In some cases, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed, providing further confidence in the mass assignment.

Table 1: Theoretical and Expected ESI-MS Data for this compound

Ion SpeciesTheoretical Monoisotopic Mass (Da)Expected m/z
[M]293.1376-
[M+H]⁺294.1449294.1449
[M+Na]⁺316.1268316.1268
[M+K]⁺332.0998332.0998

Data based on the molecular formula C14H19N3O4.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequencing

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence of a peptide. abterrabio.com In an MS/MS experiment, the protonated parent ion ([M+H]⁺) of this compound is selected and subjected to collision-induced dissociation (CID). researchgate.netnih.gov This process fragments the peptide backbone at the amide bonds, generating a series of characteristic product ions.

The most common fragment ions are b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. libretexts.orgwiley-vch.de The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. For this compound, the expected fragmentation pattern would confirm the Gly-Ala-Phe sequence. nih.gov

Table 2: Predicted MS/MS Fragmentation Ions for this compound ([M+H]⁺ = 294.14)

Ion TypeSequenceCalculated m/z
b₁Gly58.03
b₂Gly-Ala129.07
y₁Phe166.09
y₂Ala-Phe237.12

Fragmentation patterns can also include a-ions (b-ions minus CO) and ions resulting from neutral losses like water (H₂O) or ammonia (B1221849) (NH₃). core.ac.uk

Vibrational Spectroscopy (IR and Raman) for Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the secondary structure and conformational properties of peptides. scialert.net These methods probe the vibrational modes of the peptide backbone and amino acid side chains.

Key vibrational bands, such as the Amide I (C=O stretching), Amide II (N-H bending and C-N stretching), and Amide III bands, are sensitive to the peptide's conformation (e.g., β-sheet, α-helix, random coil). scialert.net For a short peptide like this compound, these bands can reveal details about intramolecular and intermolecular hydrogen bonding.

The Raman spectrum of peptides containing phenylalanine is characterized by distinct bands arising from the aromatic side chain. researchgate.netcsic.esnih.gov These phenylalanine-specific markers can be used to study the local environment and conformational state of the Phe residue within the peptide. acs.org

Table 3: Characteristic Vibrational Frequencies for Peptides

Vibrational ModeApproximate Frequency Range (cm⁻¹)Structural Information
Amide A (N-H stretch)3225 - 3280Hydrogen bonding
Amide I (C=O stretch)1600 - 1700Secondary structure
Amide II (N-H bend, C-N stretch)1480 - 1580Secondary structure
Phenylalanine Ring Modes620, 1004, 1032, 1208, 1586, 1606Side chain conformation and environment

Time-Resolved Spectroscopy for Dynamic Processes

Time-resolved spectroscopy techniques are employed to study the dynamic processes of peptides, such as conformational changes and folding, on timescales ranging from femtoseconds to seconds. nih.govnih.gov By using a pump pulse to initiate a process (e.g., a conformational change via photoisomerization of a molecular switch incorporated into the peptide) and a probe pulse to monitor the subsequent changes in the spectroscopic signal, the kinetics of these processes can be determined. pnas.org

For a peptide like this compound, time-resolved infrared or fluorescence spectroscopy could be used to investigate the dynamics of hydrogen bond formation and dissociation, or the conformational relaxation of the peptide backbone. uzh.chroyalsocietypublishing.org These studies provide a deeper understanding of the peptide's energy landscape and the mechanisms of its structural transitions.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Assembled Structures

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful technique for the atomic-level structural characterization of peptides in aggregated or self-assembled states, such as nanofibers or microcrystals. mdpi.comacs.org Unlike solution-state NMR, SSNMR can provide detailed information about the structure and dynamics of insoluble peptide assemblies. psu.edutandfonline.com

By measuring the chemical shifts of ¹³C and ¹⁵N nuclei, SSNMR can determine the secondary structure of the peptide backbone. nih.govillinois.edu For instance, the ¹³C chemical shifts of the α-carbon and carbonyl carbon are highly sensitive to the backbone torsion angles (φ and ψ), allowing for the identification of β-sheet or helical conformations. nih.gov Furthermore, SSNMR can be used to measure internuclear distances, providing constraints for determining the three-dimensional structure of the peptide assembly. mdpi.com

Table 4: Typical ¹³C Chemical Shift Ranges for Amino Acid Residues in Peptides

AtomSecondary StructureChemical Shift Range (ppm)
α-helix52 - 60
β-sheet48 - 56
α-helixVaries by residue
β-sheetVaries by residue
C=Oα-helix173 - 179
C=Oβ-sheet170 - 176

Note: The exact chemical shifts are dependent on the specific amino acid residue and its local environment. bmrb.io

Computational and Theoretical Investigations of H Gly Ala Phe Oh

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a first-principles approach to understanding the behavior of H-Gly-Ala-Phe-OH by solving approximations to the Schrödinger equation. These methods are essential for determining the molecule's electronic structure, stable conformations, and the energetics of their interconversion without reliance on empirical data.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying the ground state properties of peptides like this compound. nih.govmdpi.com DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties such as dipole moments and charge distributions. uwec.edu

Research on related peptide systems demonstrates that DFT, particularly with dispersion corrections (e.g., DFT-D), is crucial for accurately describing the non-covalent interactions that govern peptide structure, such as intramolecular hydrogen bonds and stacking interactions involving the phenylalanine ring. researchgate.netresearchgate.net For instance, studies on phenylalanine-containing peptides have used DFT to analyze the ground state geometries and have shown that different functionals can yield varying degrees of accuracy when benchmarked against higher-level methods. nih.govnih.gov The choice of functional is critical; for example, the M06-2X functional has shown varied performance for different tripeptides, indicating the necessity of careful validation for the specific system under study. researchgate.net Time-Dependent DFT (TD-DFT) can also be employed to investigate the electronic excited states, providing insights into the molecule's UV-visible spectra. acs.org

Table 1. Typical Ground State Properties of Peptides Investigated by DFT
PropertyDescriptionTypical DFT Functional Used
Optimized GeometryThe lowest energy arrangement of atoms, providing bond lengths and angles.B3LYP, M06-2X, B97-D
Vibrational FrequenciesUsed to characterize stationary points as minima or transition states and to predict IR spectra.B3LYP, PBE0
Relative EnergiesEnergy differences between various stable conformations.B3LYP-D3, M06-2X
Electronic PropertiesIncludes dipole moment, partial atomic charges, and molecular orbitals (HOMO/LUMO).CAM-B3LYP, B3LYP

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for calculating electron correlation effects, albeit at a greater computational expense. acs.orgnih.gov These methods are considered the gold standard for generating benchmark-quality conformational energy landscapes of small peptides. acs.org

For Glycyl-Phenylalanyl-Alanine (GFA), high-level correlated ab initio calculations have been employed to explore its free-energy surface (FES). researchgate.net Such studies systematically map out the relative energies of different conformers, which are defined by the backbone dihedral angles (φ, ψ) and side-chain orientations. The investigation of the GFA tripeptide revealed that its conformational landscape is complex, with minima classified based on the backbone arrangement and the presence or absence of intramolecular hydrogen bonds, such as between the C-terminal COOH group and a backbone carbonyl oxygen. researchgate.net Comparing the results of ab initio calculations with those from empirical force fields is a critical step in assessing and improving the accuracy of the latter for molecular dynamics simulations. acs.org

Table 2. Summary of Theoretical Methods for Conformational Analysis of GFA Peptide researchgate.net
MethodologyPurposeKey Findings for GFA
High-Level Correlated Ab Initio Calculations (e.g., CCSD(T)/CBS)Provide benchmark relative conformational energies.Used to validate the accuracy of more approximate methods like DFT and semi-empirical quantum mechanics.
Tight-Binding DFT-DUsed in molecular dynamics to explore the free-energy surface (FES).Found to be more reliable than standard force fields like AMBER for this system.
MetadynamicsEnhanced sampling technique used with a quantum method to overcome energy barriers and thoroughly map the FES.Identified distinct families of conformers based on intramolecular hydrogen bonding patterns (CO₂H(free) vs. CO₂H(bonded)).

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical methods are powerful for static energy calculations, Molecular Dynamics (MD) simulations are essential for exploring the time-dependent conformational dynamics of this compound. MD simulations model the atomic motions of the peptide and its surrounding solvent over time, providing insights into folding processes, structural flexibility, and conformational transitions. nih.govplos.org

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field—a set of empirical energy functions and parameters that describe the potential energy of the system. nih.govuiuc.edu Common protein force fields include AMBER, CHARMM, GROMOS, and OPLS. nih.govnih.gov The choice of force field can significantly impact the simulation results, particularly for flexible and intrinsically disordered peptides where the balance between different secondary structure propensities is delicate. acs.org

In the case of the Glycyl-Phenylalanyl-Alanine (GFA) tripeptide, it was found that the standard AMBER force field yielded inaccurate results for its free-energy surface. researchgate.net This highlights the critical need for careful force field validation, often against high-level quantum chemical calculations, before extensive simulations are performed. acs.org Simulation parameters, such as the time step (typically 1-2 fs), temperature and pressure coupling algorithms, and the treatment of long-range electrostatic interactions (e.g., Particle Mesh Ewald), must be carefully chosen to ensure a stable and accurate trajectory. pnas.orgmdpi.com

Table 3. Common Force Fields for Peptide Simulations
Force Field FamilyKey FeaturesTypical Application
AMBER (e.g., ff99SB-ILDN)Well-established, with continuous refinement of dihedral parameters. nih.govProtein folding, nucleic acids.
CHARMM (e.g., CHARMM36m)Includes CMAP corrections for improved backbone dihedral potentials; versions exist for disordered proteins. nih.govnih.govProteins, lipids, carbohydrates.
GROMOSDeveloped for united-atom simulations but all-atom versions are available.Biomolecular simulation, free energy calculations.
OPLS (e.g., OPLS-AA)Optimized to reproduce properties of liquids.Protein simulation, organic liquids.

The surrounding solvent environment plays a crucial role in determining the conformational preferences of peptides. uwo.ca MD simulations can employ either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, which is computationally efficient but may miss specific solute-solvent interactions. acs.org

Explicit solvent models, where individual solvent molecules (typically water) are included in the simulation box, provide a more detailed and physically realistic description of solvation effects, including specific hydrogen bonding between the peptide and water. uwo.campg.denih.gov Models like TIP3P, TIP4P, and SPC/E are commonly used explicit water models. nih.gov The choice of water model can influence the dynamics and conformational sampling of the peptide. nih.gov For peptides with titratable residues, constant pH MD simulations in explicit solvent can be used to model the coupling between conformational changes and protonation states. mpg.denih.govacs.org

MD simulations provide a powerful tool for investigating the kinetics and mechanisms of peptide folding. plos.orgfreeshell.org By analyzing long-timescale MD trajectories, researchers can observe spontaneous folding and unfolding events, identify intermediate states, and map out the pathways of conformational transitions. nih.gov The timescale of these events can range from nanoseconds for local rearrangements to microseconds or longer for the folding of larger peptides. pnas.org

For a short peptide like this compound, simulations can predict the rates of transition between different stable conformations identified from the potential energy landscape. researchgate.net Analysis techniques such as constructing Markov State Models (MSMs) from simulation data can provide a quantitative description of the system's kinetics, including the characteristic timescales (or relaxation times) for moving between different conformational states. freeshell.orgresearchgate.net These computational predictions can be validated by comparing them with experimental data from techniques like ultrafast spectroscopy, which can probe peptide conformational dynamics on the sub-nanosecond timescale. pnas.org

Structure-Activity Relationship (SAR) Studies via Computational Mutagenesis (e.g., Alanine (B10760859) Scanning)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, dictates its biological activity. Computational mutagenesis, particularly through techniques like alanine scanning, is a powerful method for systematically probing these relationships.

Alanine scanning is a computational technique where individual amino acid residues in a peptide are systematically replaced with alanine. Alanine is chosen because its small, non-reactive methyl side chain removes the specific functionality of the original residue without drastically altering the peptide's backbone conformation. By calculating the change in stability or binding affinity (ΔΔG) after each mutation, researchers can identify "hotspot" residues that are critical for the peptide's function.

For this compound, a computational alanine scan would involve simulating three variants:

H-Ala-Ala-Phe-OH (Gly1Ala): Replacing glycine (B1666218) with alanine introduces a methyl group. This change can affect local flexibility. While glycine provides significant conformational freedom, an alanine substitution might introduce steric constraints or favorable hydrophobic interactions, potentially stabilizing a specific secondary structure like a helix. Studies on Gly-to-Ala mutations in other peptides have shown that such a change can increase helical stability.

This compound (Ala2Ala): This is the wild-type peptide and serves as the baseline for comparison.

H-Gly-Ala-Ala-OH (Phe3Ala): Replacing phenylalanine with alanine removes the bulky, aromatic benzyl (B1604629) side chain. This substitution would be expected to significantly impact any activities dependent on hydrophobic or π-π stacking interactions. If the peptide's function involves binding to a hydrophobic pocket, this mutation would likely lead to a substantial loss of affinity.

Original PeptideMutationSubstituted ResidueRationale for InvestigationPredicted Impact on Activity/Stability
This compoundGly1AlaGlycineTo assess the role of backbone flexibility. Glycine offers high conformational freedom.May decrease flexibility but potentially increase helical stability due to alanine's higher helical propensity.
This compoundPhe3AlaPhenylalanineTo determine the importance of the aromatic side chain for hydrophobic or stacking interactions.Likely to significantly decrease binding affinity if the primary interaction is with a hydrophobic receptor pocket.

Prediction of Intermolecular Interactions and Binding Modes

Computational methods, especially molecular dynamics (MD) simulations and docking, are pivotal in predicting how this compound interacts with other molecules, such as protein receptors or solvent molecules. MD simulations model the atomic movements of the peptide over time, revealing its dynamic behavior and preferred interaction modes.

Theoretical analyses of the Gly-Phe-Ala tripeptide have revealed significant molecular flexibility, allowing it to adopt various conformations. The stability of these conformations is determined by a complex interplay of intramolecular and intermolecular interactions.

Key Intermolecular Interactions Predicted for this compound:

Hydrogen Bonds: The peptide backbone contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). These can form hydrogen bonds with water molecules in an aqueous environment or with residues in a protein's binding site. For instance, the terminal carboxyl (-OH) and amino (-NH2) groups are primary sites for such interactions.

Hydrophobic Interactions: The phenylalanine residue, with its nonpolar benzyl side chain, is the primary driver of hydrophobic interactions. In an aqueous solution, the peptide may fold to shield this hydrophobic group from water. When binding to a receptor, the phenylalanine side chain is likely to fit into a complementary hydrophobic pocket.

Pi-Stacking Interactions: The aromatic ring of phenylalanine can engage in π-π stacking with other aromatic residues (like Phe, Tyr, Trp) in a binding partner, which can significantly contribute to binding affinity.

MD simulations can generate detailed maps of these interactions. For example, a simulation of this compound in a water box would show the formation and breaking of hydrogen bonds with surrounding water molecules, providing insights into its solvation and conformational dynamics. Docking simulations can predict the most likely binding pose of the peptide in a receptor's active site, highlighting the specific residues involved in key interactions.

Interaction TypeResidue(s) Primarily InvolvedComputational Method for PredictionSignificance
Hydrogen BondingGly, Ala, Phe (Backbone); Terminal -NH2 and -OHMolecular Dynamics (MD), Quantum Mechanics (QM)Crucial for structural stability and specific recognition in binding pockets.
Hydrophobic InteractionsPhenylalanine, AlanineMD, Docking, Free Energy CalculationsMajor driving force for binding to nonpolar sites on proteins and for folding in aqueous solution.
Pi-StackingPhenylalanineMD, DockingProvides specificity and additional binding energy when interacting with other aromatic residues.
Van der Waals ForcesAll residuesMD, DockingContribute to the overall shape complementarity and stability of the peptide-receptor complex.

Rational Peptide Design Principles Based on Computational Models

The insights gained from computational SAR studies and interaction predictions provide a solid foundation for the rational design of new peptides with enhanced properties, such as improved binding affinity, stability, or specificity. This computer-aided approach accelerates the development of novel therapeutic or functional peptides.

Principles for Designing Analogs of this compound:

Hotspot Modification: If computational mutagenesis identifies a residue as a "hotspot," design strategies will focus on it. For example, if the phenylalanine at position 3 is critical for binding, one might replace it with other aromatic or bulky hydrophobic amino acids (e.g., Tryptophan, Tyrosine, Leucine) to explore if affinity can be improved.

Conformational Constraint: Peptides are often highly flexible, which can be entropically unfavorable for binding. Computational models can help design modifications that lock the peptide into its bioactive conformation. This could involve introducing cyclic structures or substituting certain residues (like Glycine with Alanine) to reduce flexibility.

Interaction Optimization: Based on predicted binding modes, modifications can be introduced to enhance specific intermolecular interactions. If a simulation shows a missed opportunity for a hydrogen bond, a residue can be mutated to an amino acid capable of forming that bond. For example, if a receptor pocket has a hydrogen bond donor, a residue on the peptide could be changed to one with an acceptor group at the optimal position.

Scaffolding and Non-natural Amino Acids: Computational models can be used to design entirely new scaffolds that present the key interacting side chains (like the phenylalanine of this compound) in the correct orientation. This may involve using non-natural amino acids to improve stability against enzymatic degradation or to fine-tune binding interactions.

The ultimate goal of rational design is to create a feedback loop where computational predictions guide experimental synthesis and testing, and the experimental results are then used to refine the computational models, leading to increasingly accurate predictions and more effective peptide designs.

H Gly Ala Phe Oh As a Model System in Peptide Research

Elucidation of Fundamental Principles of Peptide Bonding

The simple sequence of Gly-Ala-Phe allows for detailed examination of backbone hydrogen bonding, a critical non-covalent interaction that stabilizes secondary structures like helices and sheets. nih.govmsu.edu The glycine (B1666218) residue, with its single hydrogen atom as a side chain, provides maximal conformational flexibility, while the alanine (B10760859) and phenylalanine residues introduce steric constraints and specific side-chain interactions that modulate the backbone's behavior. vulcanchem.com By studying these simple systems, researchers can isolate and quantify the energetic contributions of these fundamental bonding principles that are ubiquitous in complex proteins.

Understanding Peptide Folding Pathways and Stability

Peptide folding is the process by which a polypeptide chain acquires its functionally active three-dimensional structure. This process is not random but follows specific pathways involving a series of intermediate states. nih.gov Small peptides like H-Gly-Ala-Phe-OH are invaluable models for dissecting these pathways because their folding landscape is less complex than that of large proteins. mpg.de The folding of a peptide is driven by the thermodynamic imperative to reach the lowest free energy state, which is influenced by interactions between the peptide and the solvent, as well as intramolecular interactions. annualreviews.orggmu.edu

Studies on di- and tripeptides, including those with sequences like Ac-Xxx-Phe-NH2 (where Xxx is Gly or Ala), reveal the intrinsic folding preferences of the peptide backbone, even in the absence of a solvent. mpg.de Computational methods, such as Density Functional Theory (DFT), have been applied to related tripeptides like Gly-Xxx-Gly to analyze the conformational and energetic landscapes, showing how backbone structure and side chain type influence the relative stability of different conformers. mdpi.com These model systems demonstrate that elements of secondary structure, such as turns and extended chains, can be stable on their own, providing a foundation for understanding how these elements assemble into the tertiary structure of a full-length protein. nih.govannualreviews.org The stability of these folded states is marginal, often only a few kcal/mol more stable than the unfolded form, highlighting the delicate balance of forces at play. annualreviews.org

Investigating Backbone-Side Chain Interactions

The interactions between the amino acid side chains and the peptide backbone are crucial for determining the final folded structure and stability of a peptide. The this compound sequence offers a classic example of how different side chains—a non-existent one (Gly), a small nonpolar one (Ala), and a large aromatic one (Phe)—contribute to this interplay. vulcanchem.comoup.com

The phenylalanine residue is of particular interest due to its aromatic ring. Studies on model systems like N-acetyl-phenylalanyl-amide (NAPA) have identified specific, stabilizing interactions between the aromatic side chain of Phe and the backbone amide groups. mpg.de One such significant interaction is the Ar(i)-NH(i+1) interaction, also known as an NH-π interaction, which stabilizes an extended β-strand-like conformation of the peptide backbone. mpg.de The glycine residue's lack of a side chain provides local flexibility and allows the side chains of adjacent bulky residues, like phenylalanine, to pack closely against its backbone. oup.com Meanwhile, interactions between the side chains of Ala and Phe are primarily hydrophobic. nih.gov Research has shown that inter-helical stability in proteins is often driven by interactions between the side chains of hydrophobic residues like Phe and the backbones of Gly and Ala. oup.com

Table 1: Summary of Key Intramolecular Interactions in this compound
Interaction TypeInvolving ResiduesDescriptionStructural Significance
Backbone H-BondBackbone C=O and N-H groupsHydrogen bond between backbone carbonyl oxygen and amide hydrogen.Stabilizes secondary structures like β-turns and helices. nih.gov
NH-π InteractionPhe side chain and backbone NH groupA weak, non-covalent interaction between the electron-rich aromatic ring of Phe and a nearby backbone amide proton.Contributes to the stabilization of extended β-strand conformations. mpg.de
Hydrophobic InteractionsAla and Phe side chainsThe tendency of nonpolar side chains to cluster together, minimizing contact with aqueous solvent.Drives the burial of nonpolar residues in the peptide's core, contributing to overall stability. nih.govunibo.it
van der Waals ForcesAll atomsWeak, short-range electrostatic attractions between fluctuating dipoles in atoms.Contribute to the close packing of atoms within the folded structure. mdpi.com

Probing Chiral Effects on Peptide Structure and Assembly (e.g., D-Phe vs L-Phe)

The stereochemistry of amino acids is fundamental to protein structure, with nearly all natural proteins composed exclusively of L-amino acids. nih.gov Introducing a D-amino acid, such as D-phenylalanine, into a sequence like Gly-Ala-Phe creates a diastereomer with profoundly different properties from its all-L counterpart. mdpi.comresearchgate.net Such substitutions are a powerful tool for probing the principles of peptide folding and self-assembly.

The presence of a D-amino acid can disrupt or alter standard secondary structures like α-helices but can also favor the formation of specific turn conformations, such as γ-turns. researchgate.netresearchgate.net The effect of chirality is particularly evident in self-assembly processes. For instance, while homochiral peptides (L-Phe-L-Phe) may self-assemble into specific nanostructures, their heterochiral counterparts (L-Phe-D-Phe) often fail to form ordered structures or assemble into entirely different morphologies. mdpi.comresearchgate.net Studies on diastereomeric tripeptides have shown that both the sequence and the stereochemistry (homo- versus hetero-chirality) have a significant impact on self-assembly and the properties of resulting materials like hydrogels. researchgate.netscholaris.ca The replacement of an L-amino acid with its D-enantiomer can alter intermolecular packing, leading to different fibrillar networks or even preventing assembly altogether. mdpi.comacs.org This principle is used to fine-tune the properties of peptide-based biomaterials. acs.org

Table 2: Comparison of Predicted Properties: L-Phe vs. D-Phe Diastereomers
PropertyH-Gly-Ala-L-Phe-OHH-Gly-Ala-D-Phe-OHReference
ChiralityHomochiral (all-L)Heterochiral (diastereomer) mdpi.com
Secondary StructureFavors canonical structures like β-strands or α-helices depending on environment.Can disrupt canonical structures; may favor specific turn conformations (e.g., γ-turns). researchgate.netresearchgate.net
Self-AssemblyForms specific, ordered supramolecular structures (e.g., fibrils, nanotubes).Assembly is often restricted or results in different morphologies (e.g., altered fibers, amorphous aggregates). researchgate.netresearchgate.netacs.org
Biological RecognitionRecognized by enzymes and receptors evolved for L-amino acids.Often shows reduced or altered affinity for biological targets; increased resistance to proteolysis. researchgate.netmdpi.com

Development and Validation of New Analytical and Computational Methodologies

The well-defined chemical and physical properties of this compound make it an excellent standard for the development and validation of new analytical and computational techniques. acs.org Because its structure is known and its behavior is predictable, it can be used as a benchmark to test the accuracy and sensitivity of novel methods.

For example, simple peptides composed of glycine and alanine have been used to develop sequence-dependent analytical methods using near-infrared (NIR) spectroscopy, which can differentiate tripeptides from each other based on their unique spectral patterns. rsc.orgresearchgate.net In chromatography, the separation of simple peptides is a standard test for the performance of new columns and methods, such as ultra-performance liquid chromatography (UPLC) systems for analyzing peptide impurities. gcms.cz Furthermore, peptides containing these amino acids are used as model systems to validate advanced spectroscopic techniques like solid-state Nuclear Magnetic Resonance (NMR) for studying peptide-material interactions. acs.org In computational chemistry, the known energetic landscapes of small peptides are used to validate and refine force fields and simulation protocols that are later applied to predict the structure and dynamics of much larger proteins. mdpi.com

Table 3: Analytical and Computational Methods Validated Using Gly-Ala-Phe or Similar Peptides
MethodologyPurposeRole of Model PeptideReference
Near-Infrared (NIR) SpectroscopyTo develop sequence-dependent analytical methods for peptides.Tripeptides of Gly and Ala used to establish that different sequences produce distinct, identifiable spectral patterns. rsc.orgresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)To develop rapid, underivatized methods for amino acid and peptide quantification.Used as a standard for method validation and to test derivatization processes for peptides. mdpi.comnih.gov
Reversed-Phase Chromatography (UPLC/HPLC)To develop and transfer methods for synthetic peptide impurity analysis.Simple peptides serve as standards to optimize separation parameters like gradient, flow rate, and temperature. gcms.cz
Solid-State Nuclear Magnetic Resonance (ssNMR)To characterize the structure and binding of peptides on material surfaces.A peptide containing Ala, Phe, and Gly was used to validate DNP-enhanced ssNMR for analyzing peptide-cellulose binding. acs.org
Quantitative Structure–Activity Relationship (QSAR)To develop computational models that predict biological activity from peptide structure.Peptides containing Phe and Ala are used to build and validate models correlating structural modifications with receptor affinity. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of H-Gly-Ala-Phe-OH Analogues with Modified Residues

The core structure of this compound provides a versatile scaffold for the development of novel peptide analogues with enhanced or entirely new functionalities. By systematically substituting or modifying its amino acid residues, researchers are aiming to create molecules with improved therapeutic properties. nih.gov

One area of focus is the introduction of unusual or non-natural amino acids to enhance stability, bioavailability, and target specificity. researchgate.net For instance, incorporating γ-amino acids could increase lipophilicity, potentially improving the peptide's ability to cross biological barriers like the blood-brain barrier. researchgate.net The modification of the peptide backbone itself is another strategy to create peptidomimetics with increased resistance to enzymatic degradation, a common challenge in peptide-based drug development. rsc.org

The synthesis of analogues also allows for the exploration of structure-activity relationships, providing deeper insights into how specific amino acid sequences interact with biological targets. nih.gov For example, studies on similar peptides have shown that even subtle changes, like the substitution of one amino acid, can dramatically alter the biological activity, shifting a molecule from being an antagonist to a potent agonist at a cellular receptor. nih.gov This precise control over function is a key driver for the continued exploration of this compound analogues.

Table 1: Examples of Research on Peptide Analogues

Original Peptide/FragmentModification StrategyInvestigated Property/Application
TIPP (H-Tyr-Tic-Phe-Phe-OH)Substitution of Tyr¹ with novel phenylalanine analogues. nih.govδ opioid receptor binding and efficacy. nih.gov
Phe-PheIntroduction of γ-amino acids like gabapentin (B195806) and baclofen. researchgate.netIncreased lipophilicity and potential to prevent fibril aggregation. researchgate.net
General PeptidesSubstitution with D-amino acids. mdpi.comEnhanced stability and altered biological activity. mdpi.com
General PeptidesIsosteric amide bond replacement. rsc.orgIncreased plasma stability. rsc.org

Integration of this compound into Advanced Biomaterial Scaffolds Research

The self-assembly properties of peptides like this compound are of significant interest in the field of biomaterials. These peptides can form ordered structures, such as hydrogels and nanofibers, which can mimic the natural extracellular matrix (ECM). researchgate.netbachem.com This makes them ideal candidates for creating scaffolds that support cell growth, proliferation, and differentiation in tissue engineering and regenerative medicine. researchgate.netnih.gov

Future research will likely focus on creating "smart" biomaterials that can respond to specific environmental cues. For example, hydrogels based on this compound derivatives could be designed to release drugs or growth factors in response to changes in pH or the presence of specific enzymes at a disease site. nih.gov This targeted delivery approach would enhance therapeutic efficacy while minimizing systemic side effects. nih.gov

The integration of these peptide-based scaffolds with advanced fabrication techniques like 3D and 4D printing is another exciting avenue. nih.gov This would allow for the creation of patient-specific implants and tissue constructs with complex architectures that closely resemble natural tissues. nih.gov The inherent biocompatibility and biodegradability of peptides make them a sustainable and safe alternative to synthetic polymers in these applications. acs.org

Advanced Understanding of this compound's Role in Complex Biological Systems

While this compound is a relatively simple tripeptide, its interactions within complex biological systems are multifaceted and not yet fully understood. Future research will employ advanced analytical techniques to elucidate its precise mechanisms of action and its effects on various cellular processes. researchgate.net

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction will be crucial in studying the peptide's conformation and its interactions with proteins and other biomolecules. researchgate.net Computational methods, including ab initio and DFT calculations, will complement these experimental approaches by providing detailed insights into the peptide's physical and chemical properties under different conditions. researchgate.netresearchgate.net

A deeper understanding of how this compound and its analogues are transported across cell membranes and how they interact with specific cellular targets will be essential for optimizing their therapeutic potential. nih.gov This knowledge could lead to the development of more effective peptide-based drugs for a range of diseases, from metabolic disorders to cancer. chemimpex.com

Development of Novel Peptide Design Strategies Inspired by this compound

The study of this compound and its derivatives contributes to the broader field of peptide design. The principles learned from modifying this tripeptide can inspire novel strategies for creating peptides with tailored functions. rsc.org

One such strategy is "peptide stapling," where synthetic braces are used to lock a peptide into a specific conformation, often enhancing its stability and target affinity. rsc.org Another approach involves the creation of cyclic peptides, which are generally more resistant to degradation than their linear counterparts. rsc.org

Furthermore, the development of peptide-drug conjugates represents a promising strategy for targeted therapy. nih.gov In this approach, a peptide like this compound could be used as a carrier to deliver a potent drug molecule specifically to cancer cells, thereby reducing collateral damage to healthy tissues. nih.gov As our ability to predict and control the structure and function of peptides improves, the possibilities for creating novel and effective peptide-based therapeutics and materials will continue to expand. nih.gov

Q & A

Q. What methods are recommended for analyzing this compound’s chiral integrity during synthesis and storage?

  • Methodological Answer :
  • Chiral HPLC : Use a Chirobiotic T column with polar organic mode (e.g., methanol/acetic acid) to resolve D/L epimers.
  • Marfey’s reagent : Derivatize hydrolyzed amino acids and compare retention times against standards.
  • Quality thresholds : ≤0.1% D-amino acid contamination by peak integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.